1,4-Dichloroanthraquinone

Overview

Description

Molecular Structure Analysis

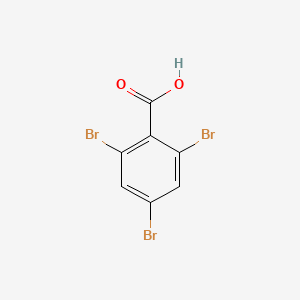

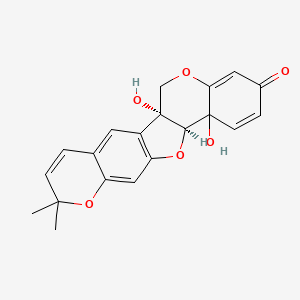

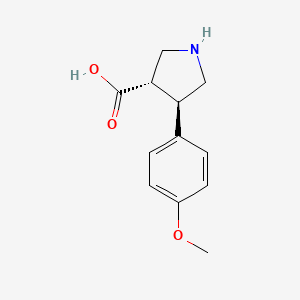

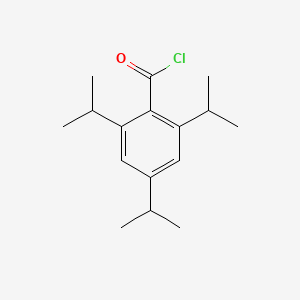

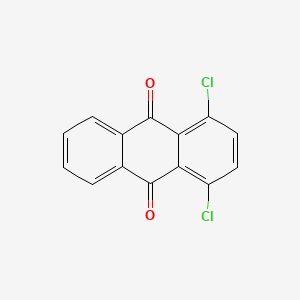

1,4-Dichloroanthraquinone (C14H6Cl2O2) consists of three linearly fused benzene rings. Its extended aromatic and conjugated π-system contributes to its interesting photochemical and photophysical properties .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including [4 + 2] cycloaddition reactions with other compounds. For instance, it can react with acetophenone derivatives to form p-terphenyl derivatives .

Physical And Chemical Properties Analysis

Scientific Research Applications

Dye Synthesis

1,4-Dichloroanthraquinone has been utilized in the synthesis of dyes. A method involving chlorination with gaseous chlorine of 1-aminoanthraquinone in boiling aliphatic organic solvents has been described for producing 1-amino-2,4-dichloroanthraquinone of very high purity. This compound was then used to synthesize blue acid dyestuffs by condensation with various arylamines, followed by sulfonation with oleum. The resulting dyes displayed similar spectrophotometric and application properties to those of the analogous derivatives of 1-amino-2,4-dibromoanthraquinone (Kraska & Blus, 1987).

Preparation of 1,4-Dihydroxyanthraquinone

This compound has been used in the preparation of 1,4-dihydroxyanthraquinone, a significant intermediate in dye manufacture. This was achieved through boric acid catalytic hydrolysis, using commercial phthalic anhydride and p-dichlorobenzene as raw materials. Optimal experimental conditions were identified for the chlorine hydroxylation reaction, resulting in a significant yield of 1,4-dihydroxyanthraquinone (Wang Guichen, 2014).

Spectroscopic Studies

This compound has been the subject of spectroscopic studies, particularly its absorption spectra. A study showed that the broad absorption band of this compound consists of two π,π* bands with comparable intensities. MO calculations, MCD spectra, and absorption spectra at 77 K were measured to analyze these properties (Kuboyama, 1979).

Cytotoxic Compounds and Cancer Research

In cancer research, anthraquinone derivatives, including those related to this compound, have been synthesized and tested for cytotoxicity in human breast cancer cell lines. Some compounds showed enhanced activity compared to existing chemotherapy drugs, suggesting their potential in cancer treatment (Ishmael, Nordquist, & Nordquist, 2005).

Molecular Recognition Studies

This compound has also been involved in molecular recognition studies. A new dicarboxylic acid was synthesized from 1,5-dichloroanthraquinone and modified into receptors for binding diammonium and dicarboxylate salts through multiple hydrogen bonds. This study contributed to understanding molecular interactions and designing new molecular receptors (Jeong, Park, & Cho, 1996).

Solubility Studies in Supercritical Carbon Dioxide

The solubility of 1,4-diamino-2,3-dichloroanthraquinone in supercritical carbon dioxide has been measured, providing insights into the solubility characteristics of anthraquinone derivatives in different conditions. This is crucial for understanding the behavior of these compounds in various industrial and chemical processes (Alwi & Tamura, 2015).

Physicochemical Properties of Lanthanide-Porphyrazines

Research has been conducted on the synthesis and study of physicochemical properties of lanthanide-porphyrazines based on this compound-2,3-dicarboxylic acids. This research offers valuable insights into the properties of these compounds, which are significant in various fields including material science (Borisov, Znoiko, & Shaposhnikov, 2015).

Vibrational Analysis for Spectroscopy

A vibrational analysis of 1,4-diaminoanthraquinone and 1,5-dichloroanthraquinone was conducted using FTIR and FT-Raman spectroscopy, contributing to the understanding of the vibrational properties of these compounds, important for various applications in material science and chemistry (Krishnakumar & Xavier, 2005).

Safety and Hazards

Future Directions

Research on anthraquinones, including 1,4-Dichloroanthraquinone, continues to explore their applications in various fields, such as organic materials, solar cells, and biological studies. Future directions may involve optimizing synthesis methods, understanding their biological effects, and exploring novel applications .

For more detailed information, you can refer to relevant papers . 📚

Mechanism of Action

Target of Action

Anthraquinone derivatives, a class to which 1,4-dichloroanthraquinone belongs, are known to interact with various cellular targets, including dna and enzymes involved in cell proliferation .

Mode of Action

Anthraquinone derivatives are known to intercalate into dna, disrupting its structure and interfering with processes such as replication and transcription . They may also generate reactive oxygen species, leading to oxidative stress and cell damage .

Biochemical Pathways

Anthraquinone derivatives can affect multiple pathways related to cell proliferation, dna repair, and apoptosis .

Result of Action

Anthraquinone derivatives are known to have cytotoxic effects, potentially leading to cell death .

Biochemical Analysis

Biochemical Properties

It may be employed in the synthesis of a series of 1-alkylaminoanthraquinones . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

Some anthraquinones have been reported to have potential cytotoxic effects

Molecular Mechanism

It is known that anthraquinones can participate in electron and proton transport

Metabolic Pathways

Anthraquinones are known to be involved in various metabolic pathways

Properties

IUPAC Name |

1,4-dichloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2O2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAHGWVAXFJXDNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10400350 | |

| Record name | 1,4-Dichloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-25-5 | |

| Record name | 1,4-Dichloroanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10400350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dichloroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 1,4-Dichloroanthraquinone in current research?

A1: this compound serves as a crucial precursor in synthesizing various organic compounds, particularly 1,4-dihydroxyanthraquinone. [, ] This synthesis involves a chlorine hydroxylation reaction using boric acid as a catalyst. []

Q2: Can you describe the synthesis of this compound and its typical yield?

A2: Researchers commonly synthesize this compound starting with phthalic anhydride. [] The process involves a series of reactions, including chlorination, Friedel-Crafts acylation, and cyclization. The overall yield for this synthesis is approximately 35%. []

Q3: How does the structure of this compound influence its light absorption properties?

A3: this compound exhibits a broad absorption band attributed to π,π electronic transitions. [] Research indicates this broad band comprises two overlapping π,π bands with comparable intensities. Interestingly, the band corresponding to the forbidden 1Ag transition in the parent anthraquinone molecule appears at a longer wavelength than the band correlating to the allowed 1B2u transition. [] This shift in absorption bands highlights the impact of the chlorine substituents on the electronic structure of the molecule.

Q4: Has this compound been explored in the development of materials for photothermal therapy?

A4: Yes, researchers have utilized this compound in synthesizing a terrylenedicarboximide-anthraquinone dyad, denoted as FTQ. [] This dyad shows significant absorption in the second near-infrared region (NIR-II), making it a promising candidate for photothermal therapy (PTT). [] FTQ demonstrates a strong dipole moment due to intramolecular charge transfer and, when encapsulated in nanoparticles, exhibits a high photothermal conversion efficiency under 1064 nm laser irradiation. []

Q5: Are there environmental concerns regarding this compound?

A5: While the provided research papers [, , , ] primarily focus on the synthesis, properties, and applications of this compound, they do not offer specific details regarding its environmental impact and degradation. Further research is necessary to assess its potential ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative impacts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.